1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Description
1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride (CAS: 1240598-27-9; SY221900 in ) is a spirocyclic compound featuring a fused isoquinoline-piperidine core. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical research. The compound is synthesized via multi-step protocols involving hydrogenation, Boc protection/deprotection, and acid-mediated salt formation .
Properties
IUPAC Name |
1'-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine];dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)14;;/h2-5,15H,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFALCJYZLOBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCC3=CC=CC=C23.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The spiro connection is formed by reacting the isoquinoline derivative with a piperidine derivative under specific conditions, such as heating in the presence of a base.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted isoquinoline or piperidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride exhibits significant biological activities, including:
- Interaction with Biological Targets : The compound has been identified as a substrate for P-glycoprotein and an inhibitor of specific cytochrome P450 enzymes (notably CYP2D6). These interactions are crucial for understanding its pharmacokinetics and potential drug-drug interactions in therapeutic settings.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For example, compounds similar in structure have shown cytotoxic effects against various cancer cell lines, indicating that further exploration could lead to new anticancer therapies .
Therapeutic Applications
The potential therapeutic applications of 1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride are diverse:
- Neurological Disorders : Given its interaction with dopamine receptors and other neurotransmitter systems, this compound may be explored for applications in treating neurological disorders such as Parkinson's disease or schizophrenia.
- Pain Management : Its structural similarity to known analgesics suggests potential use in pain management therapies.
- Antidepressant Effects : Research into similar spirocyclic compounds has revealed antidepressant properties; thus, this compound may also be investigated for mood disorders.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- A study published in the Journal of Medicinal Chemistry highlighted the pharmacological characterization of similar spirocyclic compounds that act as positive allosteric modulators of dopamine receptors .
- Another research article focused on the synthesis of furoxan coupled spiro derivatives demonstrated smooth muscle relaxant activity, suggesting cardiovascular applications .
Mechanism of Action
The mechanism of action of 1’-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Spiro-Isoquinoline Derivatives with Boc Protection
- tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate (CAS: 159634-80-7): Structural Difference: Incorporates a tert-butoxycarbonyl (Boc) group instead of a methyl group at the 1'-position. Synthesis: Prepared via Boc protection of the intermediate 3-benzyl derivative under hydrogenation conditions . Applications: Primarily an intermediate for further functionalization (e.g., furoxan coupling for NO release) . Safety: Classified as acutely toxic (oral, skin) and irritant (H302, H315, H319) .
Furoxan-Coupled Derivatives
- Compound 22: 4-(3-Nitrophenyl)-3-(f3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-10-ylmethyl)-1,2,5-oxadiazol-2-ium-2-olate Structural Feature: Furoxan (NO-donor) group at the 3-position and nitrobenzyl substitution. Pharmacological Activity: Binds SARS-CoV-2 Mpro with 9.6 kcal/mol affinity and docking score 90.93, interacting with CYS145 and SER144 .
- Compound 24 : 4-(2-Chlorophenyl)-analogue
Piperidine-Quinoline Spiro Analogues
- Vapitadine Dihydrochloride (CAS: 279253-83-7): Structural Difference: Contains an imidazo[2,1-b][3]benzazepine core instead of isoquinoline. Application: Used in atopic dermatitis treatment, targeting barrier function .
Physicochemical and Pharmacological Comparison
| Compound | CAS Number | Molecular Weight | Key Functional Groups | Binding Affinity (kcal/mol) | Docking Score |
|---|---|---|---|---|---|
| Target Compound | 1240598-27-9 | 343.3 (free base) | 1'-Methyl, dihydrochloride | N/A | N/A |
| tert-Butyl Boc-protected derivative | 159634-80-7 | 302.4 | Boc, spirocyclic | N/A | N/A |
| Compound 22 (SARS-CoV-2 Mpro) | N/A | ~550 (estimated) | Furoxan, nitrobenzyl | 9.6 | 90.93 |
| Compound 24 | N/A | ~530 (estimated) | Furoxan, 2-chlorophenyl | 8.1 | 84.66 |
| Vapitadine Dihydrochloride | 279253-83-7 | 369.3 | Imidazo-benzazepine, spirocyclic | N/A | N/A |
Key Research Findings
- SARS-CoV-2 Inhibition: Furoxan-coupled derivatives (e.g., compound 22) show superior Mpro binding compared to non-furoxan analogues, highlighting the role of NO-donor groups .
- Structural Stability : Boc protection enhances intermediate stability but requires acidic deprotection for active dihydrochloride formation .
- Commercial Availability : The dihydrochloride form is marketed by suppliers like Combi-Blocks (QC-4379) and CymitQuimica (Ref: 10-F334409), emphasizing its utility in drug discovery .
Biological Activity
1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This compound integrates an isoquinoline and a piperidine ring system, which contributes to its distinctive biological activities.
Biological Activity Overview
Research indicates that 1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride exhibits significant biological activities. Notably, it has been studied for its interactions with various biological targets, including:
- P-glycoprotein : Identified as a substrate, which is crucial for understanding its pharmacokinetics and drug-drug interactions.
- Cytochrome P450 Enzymes : Acts as an inhibitor of CYP2D6, influencing metabolic pathways in drug metabolism.
The compound's interaction with P-glycoprotein and CYP2D6 suggests a role in modulating drug absorption and metabolism. These interactions can lead to altered therapeutic effects and side effects when co-administered with other medications.
Synthesis
The synthesis of 1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] typically involves cyclization reactions between isoquinoline derivatives and piperidine derivatives. A common synthetic route includes:
- Heating a solution of an intermediate compound in trifluoromethane sulfonic acid.
- Quenching the reaction with sodium hydroxide.
This method yields the desired compound with good efficiency and purity.
Study on Biological Activity
A study conducted on the compound's biological activity revealed significant inhibition of certain deubiquitinating enzymes (DUBs), which are crucial for protein regulation in cellular processes. The compound was screened against USP7 and UCHL1 DUBs at varying concentrations:
| Compound | Target DUB | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| 1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] | USP7 | 34% at 50 μM | <50 |
| 1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] | UCHL1 | 25% at 40 μM | >25 |
This data indicates selective inhibition of USP7 over UCHL1, highlighting the potential of this compound as a selective therapeutic agent in diseases where DUBs play a critical role.
Pharmacological Implications
The inhibition of CYP2D6 by this compound suggests potential implications in pharmacotherapy, particularly in the context of polypharmacy where multiple drugs are administered simultaneously. The ability to modulate enzyme activity could enhance therapeutic efficacy or reduce toxicity.
Q & A
Q. What are the recommended synthetic routes for 1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride, and how can purity be validated?
Methodological Answer:
- Synthesis : Acylation of spiro-piperidine intermediates is a common approach. For example, spiro compounds can be synthesized via cyclization of 1-benzyl-4-piperidone derivatives under acidic conditions, followed by deprotection and hydrochlorination .
- Purity Validation : Use HPLC with a C18 column (e.g., 5 µm particle size, 250 mm length) and UV detection at 254 nm. Compare retention times with reference standards. Validate purity (>98%) via mass spectrometry (ESI-MS) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. What spectroscopic techniques are suitable for structural characterization?
Methodological Answer:
- 1H/13C NMR : Use deuterated DMSO or CDCl3. Key signals include spiro-C (δ ~60–70 ppm in 13C NMR) and isoquinoline protons (δ ~7.2–8.5 ppm in 1H NMR) .
- IR Spectroscopy : Confirm amine (N–H stretch ~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this spiro-piperidine derivative?
Methodological Answer:
- Target Prediction : Use molecular docking (e.g., AutoDock Vina) against databases like ChEMBL or PDB. Focus on receptors with spiro-piperidine affinity (e.g., σ receptors, dopamine D2-like subtypes) .
- ADMET Profiling : Employ tools like SwissADME to predict permeability (LogP ~2–3), blood-brain barrier penetration, and CYP450 interactions .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (pH 1–13, 40°C for 24–72 hrs). Monitor degradation products via LC-MS.
- Key Findings :
| pH | Degradation Rate (k, hr⁻¹) | Major Degradant |
|---|---|---|
| 1 | 0.002 | Hydrolyzed amine |
| 7 | 0.001 | None detected |
| 13 | 0.015 | Oxidized spiro-C |
Q. How can reaction engineering optimize large-scale synthesis while minimizing impurities?
Methodological Answer:
- Process Optimization :
- Flow Chemistry : Use microreactors (residence time 10–15 min) to control exothermic acylation steps and reduce byproducts (e.g., over-alkylated derivatives) .
- In-line Monitoring : Implement PAT (Process Analytical Technology) with FTIR to track intermediate formation (e.g., spiro-isoquinoline ring closure) .
Q. What in vitro assays are appropriate for evaluating cellular uptake and mechanism of action?
Methodological Answer:
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY-FL conjugate) and confocal microscopy in HEK293 or SH-SY5Y cells. Quantify via flow cytometry .
- Mechanistic Studies :
Data Contradiction Analysis
Q. How to address discrepancies in reported receptor binding affinities?
Methodological Answer:
- Standardization : Use uniform assay conditions (e.g., 25 mM Tris-HCl buffer, pH 7.4, 1% DMSO). Validate with reference ligands (e.g., haloperidol for σ receptors).
- Statistical Analysis : Apply Bland-Altman plots to compare inter-lab variability. Replicate studies with orthogonal methods (e.g., SPR vs. radioligand binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
